N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea
Description
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea is a urea derivative featuring a thioether (sulfanyl) linkage and a 3-(trifluoromethyl)benzyl substituent. The compound’s molecular formula is inferred as C₁₂H₁₅F₃N₂OS, with an approximate molecular weight of 278 g/mol. Key structural attributes include:
Properties
IUPAC Name |
[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDSYVIXCTYFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)SCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzyl chloride and 2-methyl-2-propanethiol.
Formation of Intermediate: The 3-(trifluoromethyl)benzyl chloride reacts with 2-methyl-2-propanethiol in the presence of a base such as sodium hydroxide to form the intermediate 3-(trifluoromethyl)benzyl sulfanyl propyl.
Urea Formation: The intermediate is then reacted with isocyanate to form the final product, this compound. This step typically requires a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the urea group or the trifluoromethylbenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified urea derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its urea moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as hydrophobic coatings.
Mechanism of Action
The mechanism by which N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea exerts its effects often involves interaction with specific molecular targets:
Enzyme Inhibition: The urea group can mimic the transition state of enzyme substrates, leading to inhibition.
Pathways: The compound may interfere with signaling pathways involving sulfur-containing groups or trifluoromethyl groups.
Comparison with Similar Compounds
Urea Derivatives with Sulfonate Esters ()
Compounds such as N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea () and N-[2-(p-toluenesulfonyloxy)phenyl]-N’-[2-(methanesulfonyloxy)phenyl]urea () share the urea backbone but differ in substituents:
| Feature | Target Compound | Sulfonate Ester Analogues |
|---|---|---|
| Functional Groups | Thioether, trifluoromethyl | Sulfonate esters, methoxy/ethoxy substituents |
| Polarity | Moderate (thioether less polar than sulfonate) | High (sulfonate esters are strongly polar) |
| Molecular Weight | ~278 g/mol | >400 g/mol (e.g., C₂₆H₂₄N₂O₈S₂ = 556.6 g/mol) |
| Stability | Likely stable (thioethers resist hydrolysis) | Prone to hydrolysis (sulfonate esters) |
Key Differences :
Hydroxyurea Derivatives ()
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea () contains a hydroxyurea moiety instead of a simple urea.
| Feature | Target Compound | Hydroxyurea Analogue |
|---|---|---|
| Functional Groups | Urea, thioether, trifluoromethyl | Hydroxyurea, benzofuranyl, phenylmethoxy |
| Bioactivity | Unreported (likely distinct targets) | Hydroxyurea inhibits ribonucleotide reductase |
| Molecular Weight | ~278 g/mol | 300.31 g/mol |
Key Differences :
Trifluoromethyl-Containing Compounds ()
Taranabant (N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide), an anti-obesity drug, shares the trifluoromethyl group but uses a propanamide core.
Key Differences :
- Urea vs.
- Taranabant’s pyridinyloxy group introduces additional aromatic interactions, absent in the target compound .
Research Implications and Data Gaps
- Pharmacokinetics : The target compound’s thioether and trifluoromethyl groups suggest favorable oral bioavailability compared to sulfonate esters, but in vivo studies are needed.
- Toxicity : Thioethers may metabolize to sulfoxides or sulfones, requiring toxicity profiling .
- Therapeutic Potential: Structural parallels to Taranabant hint at CNS applications, though urea’s hydrogen-bonding capacity could redirect therapeutic targets.
Biological Activity
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H21F3N2OS
- Molecular Weight : 382.4 g/mol
- CAS Number : 343372-88-3
Biological Activity Overview
The biological activity of this compound has been primarily investigated concerning its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of structurally related compounds, particularly those with trifluoromethyl and sulfanyl groups. For instance, a derivative known as 1-[3-(trifluoromethyl)benzyl]urea (BPU) demonstrated significant cytotoxicity against various cancer cell lines, including Jurkat, HeLa, and MCF-7. In these studies, BPU was shown to inhibit cell proliferation effectively, with an IC50 value of 4.64 µM for Jurkat cells. The mechanism of action involved cell cycle arrest at the sub-G1 phase and antiangiogenic effects, indicating its ability to inhibit blood vessel formation in tumors .
Table 1: Anticancer Activity of BPU
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 4.64 | Cell cycle arrest |
| HeLa | Not specified | Inhibition of proliferation |
| MCF-7 | Not specified | Inhibition of proliferation |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Computational docking studies suggest that related compounds bind effectively to matrix metalloproteinases (MMP-2 and MMP-9), which play crucial roles in cancer metastasis .
- Cell Cycle Modulation : The ability to induce cell cycle arrest indicates a potential mechanism for reducing tumor growth by preventing cancer cells from proliferating.
- Antiangiogenesis : The inhibition of blood vessel formation suggests that this compound may prevent tumor growth by cutting off its blood supply.
Case Studies
A notable case study involved the evaluation of BPU's effects on tumor growth in vivo using the chick chorioallantoic membrane (CAM) assay. Results indicated that BPU significantly inhibited angiogenesis, supporting its role as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
